![molecular formula H₆I₂N₂Pt B030594 trans-Diamminediiodoplatinum(II) CAS No. 13841-96-8](/img/structure/B30594.png)
trans-Diamminediiodoplatinum(II)
Overview
Description
Trans-Diamminediiodoplatinum(II) is a platinum (II) complex that has been studied for its potential use in various applications . It is similar to cisplatin, a well-known anticancer drug, but with iodine ligands instead of chloride .
Synthesis Analysis
The synthesis of trans-Diamminediiodoplatinum(II) involves the coordination of [PtI4]2− to amine-modified nanodiamonds (NDs). This is followed by a halogen exchange of the iodine ligands with chloride ions, resulting in the formation of cis-diamminedichloroplatinum(II)-modified NDs .Molecular Structure Analysis
The platinum atom in trans-Diamminediiodoplatinum(II) is coordinated to two amine groups and two iodine atoms. The molecular structure of this compound is similar to that of cisplatin, but with iodine atoms instead of chloride .Chemical Reactions Analysis
The chemical reactions involving trans-Diamminediiodoplatinum(II) include its synthesis from [PtI4]2− and amine-modified NDs, and the subsequent halogen exchange with chloride ions .Scientific Research Applications
Antineoplastic Applications
trans-Diamminediiodoplatinum(II): has been explored for its potential use as an anticancer drug . It’s structurally similar to cisplatin, a well-known chemotherapy drug. Researchers have investigated the coordination of this compound to nanodiamonds (NDs) to create cisplatin-like structures on the surface of NDs, which could be used as anticancer drugs .
Drug Delivery Systems
Due to its ability to bind to various biological molecules, trans-Diamminediiodoplatinum(II) can be functionalized onto nanoparticles like NDs to serve as a drug delivery system . This application takes advantage of the compound’s reactivity to facilitate targeted delivery and controlled release of drugs .
Biomolecular Research
This compound acts as a reversible RNA-protein cross-linking agent . It’s used in biomolecular research to study the interactions between proteins and RNA, which is crucial for understanding cellular processes and the development of new therapeutic strategies .
DNA Interaction Studies
trans-Diamminediiodoplatinum(II): reacts with DNA after hydrolysis to form both intra- and interstrand crosslinks. These crosslinks are studied to understand how they impair replication and transcription of DNA, providing insights into the mechanism of action of platinum-based anticancer drugs .
Synthesis of Platinum Complexes
The compound is used in the synthesis of platinum complexes , which are of interest in medicinal chemistry. The synthesis process involves creating both cis and trans isomers, which have different biological activities and applications in cancer treatment .
Material Science
In material science, trans-Diamminediiodoplatinum(II) is utilized in the preparation of plating baths . The platinum content in these baths is critical for the deposition of thin platinum films, which are used in various industrial and electronic applications .
Safety And Hazards
properties
IUPAC Name |
azane;platinum(2+);diiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCHTLQBARZRSO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[I-].[I-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6I2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15978-94-6 | |
Record name | Platinum, diamminediiodo-, (SP-4-1)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15978-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40936172 | |
Record name | Platinum(2+) iodide--ammonia (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Diamminediiodoplatinum(II) | |
CAS RN |
13841-96-8, 15978-93-5, 15978-94-6 | |
Record name | Diamminediiodoplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13841-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Diamminediiodoplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15978-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diammine-diiodoplatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum, diamminediiodo-, (SP-4-2)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(II), diamminediiodo-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+) iodide--ammonia (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.